molecular formula C12H13NO2S B1383699 [4-(Benzyloxy)-5-methyl-1,3-thiazol-2-yl]methanol CAS No. 2060000-66-8

[4-(Benzyloxy)-5-methyl-1,3-thiazol-2-yl]methanol

Cat. No. B1383699
M. Wt: 235.3 g/mol
InChI Key: NJXYEXUKTXVBQF-UHFFFAOYSA-N
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Description

The compound “[4-(Benzyloxy)-5-methyl-1,3-thiazol-2-yl]methanol” is a complex organic molecule that contains a thiazol ring, a benzyloxy group, and a methanol group . Thiazol is a heterocyclic compound that consists of a five-membered C3NS ring. The benzyloxy group is a common protecting group in organic synthesis, often used to protect alcohols. The methanol group indicates the presence of an alcohol functional group.


Synthesis Analysis

While specific synthesis methods for this compound are not available, thiazol derivatives are generally synthesized through condensation reactions . The benzyloxy group can be introduced through a reaction with benzyl chloride in the presence of a base .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazol ring, a benzyloxy group, and a methanol group . The exact structure would depend on the positions of these groups in the molecule.


Chemical Reactions Analysis

Thiazol derivatives are known to be involved in a variety of chemical reactions . They can act as ligands in coordination chemistry, participate in cycloaddition reactions, and undergo various substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Thiazol derivatives are generally stable compounds. The presence of the benzyloxy group might increase the compound’s lipophilicity, potentially affecting its solubility and reactivity .

Scientific Research Applications

Molecular Aggregation Studies

A study by Matwijczuk et al. (2016) investigated the spectroscopic behavior of compounds similar to 4-(Benzyloxy)-5-methyl-1,3-thiazol-2-yl]methanol. They found that different solvents affect the molecular aggregation and fluorescence of these compounds, suggesting potential applications in material sciences or chemical analysis (Matwijczuk et al., 2016).

Synthesis of Triazole Derivatives

Research by Pokhodylo et al. (2009) explored the synthesis of 1H-1,2,3-triazole derivatives using similar thiazole compounds. These derivatives have applications in pharmaceutical and chemical industries (Pokhodylo et al., 2009).

Electro-organic Synthesis

A study by Nematollahi and Golabi (1996) focused on the electrochemical oxidation of related compounds. Their research has implications for the electro-organic synthesis of various organic compounds, potentially including 4-(Benzyloxy)-5-methyl-1,3-thiazol-2-yl]methanol (Nematollahi & Golabi, 1996).

Computational and Spectroscopic Analysis

Rajaraman et al. (2015) conducted a study involving computational and spectroscopic analysis of compounds structurally similar to 4-(Benzyloxy)-5-methyl-1,3-thiazol-2-yl]methanol. Their findings are relevant for understanding the physical and chemical properties of such compounds (Rajaraman et al., 2015).

Studies on Molecular Organization

Another study by Kluczyk et al. (2016) focused on the molecular organization of dipalmitoylphosphatidylcholine bilayers containing compounds structurally related to 4-(Benzyloxy)-5-methyl-1,3-thiazol-2-yl]methanol. This research offers insights into the interaction of these compounds with biological membranes, relevant in biomedical research (Kluczyk et al., 2016).

Safety And Hazards

The safety and hazards associated with this compound are not known due to the lack of specific data. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and potential harm .

Future Directions

Future research on this compound could focus on elucidating its synthesis, characterizing its physical and chemical properties, and exploring its potential applications, particularly in the field of medicinal chemistry given the known biological activity of many thiazol derivatives .

properties

IUPAC Name

(5-methyl-4-phenylmethoxy-1,3-thiazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S/c1-9-12(13-11(7-14)16-9)15-8-10-5-3-2-4-6-10/h2-6,14H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJXYEXUKTXVBQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)CO)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Benzyloxy)-5-methyl-1,3-thiazol-2-yl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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